3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.32 g/mol . It is characterized by the presence of a methoxy group, a thiazole ring, and a benzaldehyde moiety. This compound is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with 2-methyl-1,3-thiazole-4-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.
Reduction: 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potentially interacts with enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: May modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the thiazole ring.
3-Methoxy-4-hydroxybenzaldehyde: Similar structure but lacks the thiazole ring and methoxy substitution on the benzaldehyde.
2-Methyl-1,3-thiazole-4-methanol: Contains the thiazole ring but lacks the benzaldehyde moiety.
Uniqueness
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the combination of its methoxy group, thiazole ring, and benzaldehyde moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-12-4-3-10(6-15)5-13(12)16-2/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKXBCWWWOERE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368695 |
Source
|
Record name | 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795290-89-0 |
Source
|
Record name | 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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